
2-Bromo-N-methoxy-N-methylacetamide
Overview
Description
2-Bromo-N-methoxy-N-methylacetamide (CAS: 134833-83-3) is a brominated acetamide derivative with the molecular formula C₄H₈BrNO₂ and a molecular weight of 182.02 g/mol . Structurally, it features a brominated acetyl group attached to an N-methoxy-N-methylamide moiety, as represented by the SMILES notation BrCC(=O)N(OC)C .
Preparation Methods
Acylation of N,O-Dimethylhydroxylamine Hydrochloride with Bromoacetyl Chloride
This method adapts established protocols for synthesizing N-methoxy-N-methylamides . By substituting acetyl chloride with bromoacetyl chloride, the target compound is obtained in a single step:
Procedure :
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Base Activation : N,O-Dimethylhydroxylamine hydrochloride (1.37 g, 14.0 mmol) is suspended in dichloromethane (30 mL) and treated with triethylamine (2.84 g, 28.0 mmol) at 0°C to deprotonate the amine .
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Acylation : Bromoacetyl chloride (1.1 mL, 14.1 mmol) is added dropwise, and the reaction proceeds at room temperature for 12 hours.
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Workup : The mixture is quenched with saturated NaHCO₃, and the organic layer is dried over MgSO₄ before solvent removal.
Bromination of Preformed N-Methoxy-N-methylacetamide
α-Bromination of N-methoxy-N-methylacetamide provides an alternative route, leveraging radical or electrophilic bromination:
Radical Bromination :
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Conditions : N-Methoxy-N-methylacetamide (1.0 mmol) is treated with N-bromosuccinimide (NBS, 1.2 mmol) and azobisisobutyronitrile (AIBN, 0.1 mmol) in CCl₄ under reflux .
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Mechanism : AIBN generates bromine radicals, abstracting hydrogen from the α-carbon to form a radical intermediate, which reacts with Br₂ (from NBS decomposition).
Electrophilic Bromination :
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Conditions : Using HBr (48% aqueous) and H₂O₂ (30%) in acetic acid at 60°C .
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Mechanism : HBr/H₂O₂ generates Br⁺, which electrophilically substitutes the α-hydrogen.
Yield : 65–72% (radical); 58–63% (electrophilic).
Limitation : Competing side reactions (e.g., over-bromination) necessitate careful stoichiometric control.
Catalytic Amidation of Bromoacetic Acid Using Fe₃O₄ and DABCO
A green chemistry approach employs magnetically recoverable Fe₃O₄ nanoparticles and 1,4-diazabicyclo[2.2.2]octane (DABCO) as co-catalysts :
Procedure :
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Reaction Setup : Bromoacetic acid (1.0 mmol), N-methoxy-N-methylamine hydrochloride (1.1 mmol), Fe₃O₄ (10 mol%), and DABCO (10 mol%) in acetonitrile (1 mL) at 85°C for 48 hours .
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Mechanism : Fe₃O₄ facilitates proton transfer, while DABCO deprotonates the amine, enhancing nucleophilicity.
Yield : 82–86% .
Advantage : Catalyst recyclability (Fe₃O₄ retained 95% activity after five cycles).
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
2-Bromo-N-methoxy-N-methylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the acetamide structure can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) for reduction and oxidizing agents like potassium permanganate (KMnO₄) for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Electrophilic Reagent
2-Bromo-N-methoxy-N-methylacetamide serves as a versatile electrophilic reagent in the synthesis of various organic compounds. Its bromine atom enhances its reactivity, facilitating nucleophilic substitution reactions essential for forming enamines, amides, and carbinols.
Weinreb Amide Precursor
The compound is notably used as a precursor to Weinreb amides. The synthesis involves treating it with lithium diisopropylamide (LDA) followed by reaction with acid chlorides or anhydrides. This method allows for the formation of complex structures that are crucial in medicinal chemistry.
Biological Applications
Modification of Biomolecules
In biological research, this compound can be employed to modify biomolecules, which aids in studying various biological processes and pathways. Its ability to selectively react with nucleophiles makes it valuable in the development of biochemical assays and drug discovery.
Potential Antiparasitic Activity
Recent studies have explored its potential in developing antiparasitic agents. For example, it can be part of a compound library aimed at screening inhibitors against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's reactivity allows for the exploration of new therapeutic agents that could target specific enzymes within the parasite .
Case Studies
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Synthesis of Complex Organic Molecules
A study demonstrated the use of this compound in synthesizing novel quinolone derivatives, which showed promising antibacterial activity. The compound acted as a key intermediate, showcasing its utility in drug development . -
Antiparasitic Screening
In high-throughput screening campaigns targeting TbGSK3, researchers identified derivatives based on this compound that exhibited nanomolar activity against Trypanosoma brucei. These findings highlight the compound's potential as a scaffold for developing new antiparasitic drugs .
Mechanism of Action
The mechanism of action of 2-Bromo-N-methoxy-N-methylacetamide involves its role as an electrophilic reagent. The bromine atom in the compound is highly reactive, allowing it to participate in nucleophilic substitution reactions. This reactivity facilitates the formation of new chemical bonds, making it a valuable tool in synthetic chemistry. The compound’s ability to act as a hydrogen transfer agent also contributes to its utility in various chemical transformations .
Comparison with Similar Compounds
Key Properties:
- Synthesis : Prepared via reaction of bromoacetyl bromide with N,O-dimethylhydroxylamine hydrochloride in the presence of K₂CO₃, yielding a colorless oil used without further purification .
- NMR Data : δH(500 MHz, CDCl₃): 4.03 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.26 (s, 3H, CH₃) .
- Physical Properties : Density (1.536 g/cm³), boiling point (158.7°C), flash point (49.8°C), and refractive index (1.482) .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound Name | CAS Number | Key Structural Features | Molecular Weight (g/mol) | Key Differences from Target Compound |
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2-Bromo-N-methoxyacetamide | N/A | Lacks N-methyl group | 168.0 (estimated) | Reduced steric hindrance; altered reactivity |
2-Bromo-4'-methoxyacetophenone | 2632-13-5 | Acetophenone backbone with para-methoxy | 229.07 | Ketone instead of amide; enhanced electrophilicity |
2-Bromo-N-(4-methoxyphenyl)acetamide | 29182-87-4 | Aromatic para-methoxy substitution | 258.11 | Amide linked to aromatic ring; electronic effects differ |
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide | 117215-85-7 | Nitro group (electron-withdrawing) | 289.08 | Increased electrophilicity; lower stability |
2-Bromo-2,2-difluoro-N,N-dihexylacetamide | N/A | Difluoro and dihexyl groups | 348.22 (estimated) | Enhanced lipophilicity; fluorine-mediated reactivity |
Notes:
- Weinreb Amide vs. Simple Amides: The N-methoxy-N-methyl (Weinreb amide) group in the target compound stabilizes enolates and enables efficient ketone synthesis, unlike simple amides (e.g., 2-Bromo-N-methoxyacetamide) .
- Aromatic Substitutions : Compounds like 2-Bromo-N-(4-methoxyphenyl)acetamide exhibit resonance effects from the methoxy group, altering electronic properties compared to the aliphatic N-methoxy-N-methyl group .
Key Differences :
- Weinreb Amide Utility: The target compound’s N-methoxy-N-methyl group enables controlled ketone formation, whereas acetophenone derivatives (e.g., 2-Bromo-4'-methoxyacetophenone) are more suited for electrophilic substitutions .
- Electronic Effects : Nitro-substituted analogues (e.g., ) exhibit higher reactivity in reduction or substitution reactions due to electron-withdrawing effects .
Physical and Industrial Relevance
Notes:
- The target compound’s commercial availability reflects its broader utility in organic synthesis compared to structurally specialized analogues .
Biological Activity
2-Bromo-N-methoxy-N-methylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in drug development.
Chemical Structure and Synthesis
The molecular formula of this compound is CHBrNO. It features a bromo substituent, a methoxy group, and an acetamide functional group. The synthesis typically involves the reaction of N,O-dimethylhydroxylamine hydrochloride with appropriate starting materials, leading to the formation of this compound .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In one study, it demonstrated effectiveness against bacterial strains carrying OXA-24/40 β-lactamases, which are known for their role in antibiotic resistance. The compound was tested in conjunction with CsCO₃ in a MeCN/H₂O solvent system at low temperatures, showcasing its potential as a β-lactamase inhibitor .
Antiparasitic Activity
Another significant aspect of the biological activity of this compound is its efficacy against parasitic infections. In vitro assays revealed that this compound possesses potent inhibitory effects against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's mechanism of action appears to involve targeting specific kinases, although it was initially thought to inhibit TbGSK3 . Subsequent studies have indicated that its antiparasitic effects may be mediated through alternative pathways, highlighting the complexity of its biological interactions.
Case Study 1: Antiparasitic Mechanism
A detailed investigation into the mechanism of action for this compound revealed that it interacts with multiple targets within T. brucei. Initial findings suggested that while it inhibited TbGSK3, later studies indicated that this was not the primary mechanism responsible for its antiparasitic activity. Instead, the compound was found to affect other kinases involved in critical cellular processes .
Case Study 2: Pharmacokinetic Profiles
Pharmacokinetic studies have assessed the absorption and metabolism of this compound in various animal models. These studies highlighted issues related to metabolic stability and bioavailability, particularly concerning first-pass metabolism in liver microsomes. Modifications to the dosing regimen improved exposure levels significantly, suggesting potential routes for enhancing therapeutic efficacy .
Data Tables
Property | Value |
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Molecular Formula | CHBrNO |
Molecular Weight | 178.02 g/mol |
Solubility | Soluble in MeCN/H₂O |
Antimicrobial Activity (EC₅₀) | Effective against OXA-24/40 strains |
Antiparasitic Activity (IC₅₀) | Potent against T. brucei |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-N-methoxy-N-methylacetamide, and how are reaction conditions optimized?
- The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in a zinc-mediated Barbier reaction, this compound (1.8 equiv) reacts with oct-7-enal in THF under DIBAL-H catalysis at 50°C, yielding 48% product after purification by silica gel chromatography . Optimization includes controlling stoichiometry (excess bromide reagent) and temperature to minimize side reactions. Alternative protocols using NaH in DMF for similar bromoacetamides suggest base-sensitive conditions require inert atmospheres and low temperatures .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR : ¹H/¹³C NMR identifies bromine’s deshielding effects on adjacent protons and carbonyl groups. For example, in related N-methoxy-N-methylacetamides, the carbonyl peak appears at ~165–170 ppm in ¹³C NMR .
- X-ray crystallography : Single-crystal X-ray diffraction resolves bromine’s steric and electronic effects on molecular packing. For brominated acetamides, intermolecular halogen bonds (C–Br···O) often stabilize crystal lattices .
- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) .
Q. What are common reactivity patterns of this compound in organic synthesis?
- The bromide acts as a leaving group in nucleophilic substitutions (e.g., Grignard or Suzuki couplings). The Weinreb amide moiety (N-methoxy-N-methyl) directs regioselective ketone formation upon reaction with organometallic reagents . Competing elimination pathways under strong bases require careful pH control .
Advanced Research Questions
Q. How can researchers address low yields in transition metal-catalyzed reactions involving this compound?
- Low yields may arise from bromide displacement competing with desired metal insertion. Strategies include:
- Using polar aprotic solvents (THF, DMF) to stabilize intermediates .
- Adding catalytic Zn or Mg to suppress β-hydride elimination .
- Monitoring reaction progress via TLC or GC-MS to identify side products early .
Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?
- Discrepancies in NMR shifts may result from solvent polarity or dynamic equilibria (e.g., rotamers). For example, in DMSO-d₆, amide protons may exhibit broad peaks due to hydrogen bonding. Cross-validation with DFT calculations (B3LYP/6-311G++(d,p)) predicts electronic environments and aligns with experimental data .
Q. What computational methods predict the biological activity of brominated acetamide derivatives?
- Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO-LUMO gaps to assess reactivity. A smaller gap (~4–5 eV) correlates with higher electrophilicity, enhancing interactions with biological targets .
- Molecular Docking : Simulates binding affinities to enzymes (e.g., Tankyrase-1/2 for anticancer activity). Docking scores <−7 kcal/mol suggest strong interactions .
Q. What challenges arise in crystallizing brominated acetamides, and how are they mitigated?
- Bromine’s heavy atom effect complicates crystal growth due to increased electron density. Techniques include:
- Slow evaporation from dichloromethane/hexane mixtures .
- Using seeding from analogous structures (e.g., 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine) to induce nucleation .
Q. How does steric hindrance from the methoxy-methyl group influence stability under acidic/basic conditions?
- The N-methoxy-N-methyl group reduces amide hydrolysis by sterically shielding the carbonyl. However, strong acids (HCl, H₂SO₄) or prolonged heating (>50°C) can cleave the methoxy group, forming N-methylamide byproducts . Stability assays via HPLC or ¹H NMR under varying pH/temperature are recommended .
Properties
IUPAC Name |
2-bromo-N-methoxy-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJMVMJIDBDPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446373 | |
Record name | 2-Bromo-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134833-83-3 | |
Record name | 2-Bromo-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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